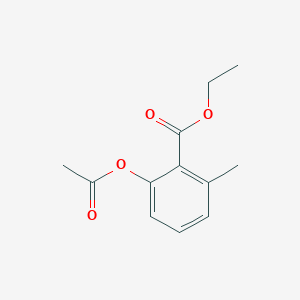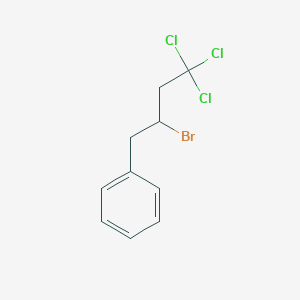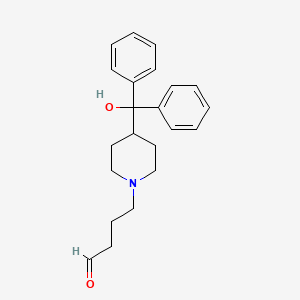
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a hydroxydiphenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves several steps. One common synthetic route includes the reaction of piperidine with butanal in the presence of a catalyst to form the piperidinebutanal intermediate. This intermediate is then reacted with a hydroxydiphenylmethyl compound under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding alcohols and aldehydes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- can be compared with other similar compounds, such as:
4-(Hydroxydiphenylmethyl)piperidine: This compound shares a similar structure but lacks the butanal group, leading to different chemical properties and applications.
4-(Hydroxydiphenylmethyl)-1-butanol: This compound has a similar hydroxydiphenylmethyl group but differs in the presence of a butanol group instead of a piperidine ring.
4-(Hydroxydiphenylmethyl)-1-piperidinebutanol hydrochloride: This compound is a hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
105955-84-8 |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanal |
InChI |
InChI=1S/C22H27NO2/c24-18-8-7-15-23-16-13-21(14-17-23)22(25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,18,21,25H,7-8,13-17H2 |
Clave InChI |
MLIAQHNXUGIYKY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


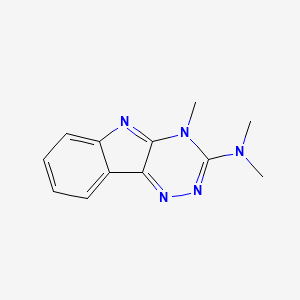

![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
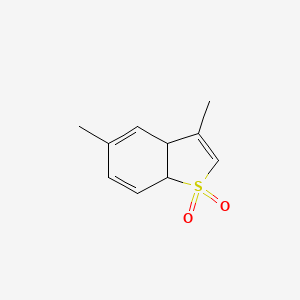
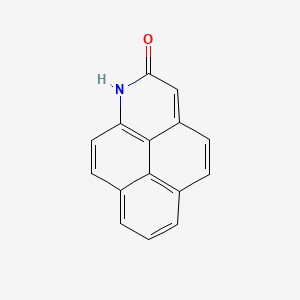
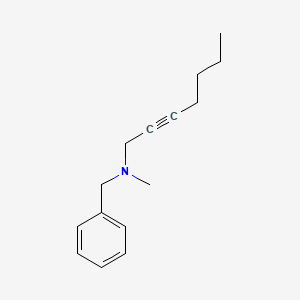

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

